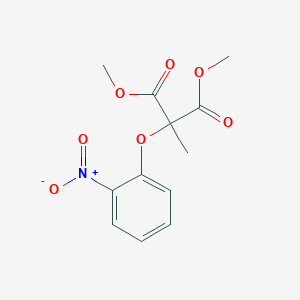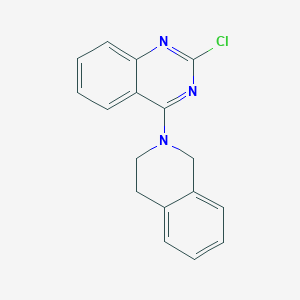
1-Octen-3-yne, 1,1-bis(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- is a chemical compound with the molecular formula C16H14O4S2 It is characterized by the presence of a triple bond between the third and fourth carbon atoms in the octene chain, and two phenylsulfonyl groups attached to the first carbon atom
Vorbereitungsmethoden
The synthesis of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- typically involves the reaction of 1-octyne with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- involves its interaction with various molecular targets, including enzymes and cellular membranes. The phenylsulfonyl groups are known to interact with proteins, potentially inhibiting their activity. The triple bond in the octene chain can also participate in reactions with other molecules, leading to the formation of reactive intermediates that can affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- can be compared to other compounds with similar structures, such as:
1-Octen-3-yne: Lacks the phenylsulfonyl groups, resulting in different chemical reactivity and biological activity.
1-Octen-3-ol: Contains a hydroxyl group instead of the triple bond, leading to different physical and chemical properties.
1-Octene: Lacks both the triple bond and the phenylsulfonyl groups, making it less reactive in certain types of chemical reactions.
The presence of the phenylsulfonyl groups in 1-Octen-3-yne, 1,1-bis(phenylsulfonyl)- makes it unique, as these groups can participate in a variety of chemical reactions and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
182081-91-0 |
|---|---|
Molekularformel |
C20H20O4S2 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)oct-1-en-3-ynylsulfonylbenzene |
InChI |
InChI=1S/C20H20O4S2/c1-2-3-4-5-12-17-20(25(21,22)18-13-8-6-9-14-18)26(23,24)19-15-10-7-11-16-19/h6-11,13-17H,2-4H2,1H3 |
InChI-Schlüssel |
YBZBUNXGUKVAGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC=C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene](/img/structure/B12558524.png)
![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12558539.png)
![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal](/img/structure/B12558542.png)
![1-Chloro-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B12558544.png)
![1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one](/img/structure/B12558546.png)
![Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12558547.png)
![2,6-Bis[dimethyl(phenylethynyl)silyl]-3,5-diphenylphosphinine](/img/structure/B12558550.png)
![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)
![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)

